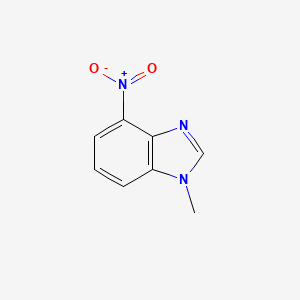

1-Methyl-4-nitrobenzimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methyl-4-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLMKPLHWAENSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363566 | |

| Record name | 1-Methyl-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31493-66-0 | |

| Record name | 1-Methyl-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methyl-4-nitrobenzimidazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-4-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and offers a thorough guide to the analytical techniques required for its structural elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a practical and scientifically rigorous resource for the preparation and validation of this important molecular scaffold.

Introduction: The Significance of the Nitrobenzimidazole Scaffold

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Their structural resemblance to endogenous purines allows for interaction with various biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group onto the benzimidazole core, as in this compound, profoundly influences the molecule's electronic properties and, consequently, its biological activity. The strong electron-withdrawing nature of the nitro group can enhance the compound's reactivity and its potential for specific biological interactions, making it a valuable building block in the design of novel therapeutic agents.[3] This guide focuses on a specific, yet versatile, member of this class, providing the essential knowledge for its synthesis and characterization.

Synthesis of this compound: A Methodological Deep Dive

A straightforward and efficient method for the synthesis of this compound involves the cyclization of a substituted o-phenylenediamine with an aldehyde. A particularly effective and convenient procedure utilizes the reaction of 3-nitro-1,2-phenylenediamine with formaldehyde in the presence of an acid catalyst.[4]

Causality Behind Experimental Choices

The selection of 3-nitro-1,2-phenylenediamine as the starting material is strategic. The nitro group at the 3-position directs the cyclization to favor the formation of the 4-nitro isomer. Formaldehyde is chosen as the simplest aldehyde, providing the single carbon bridge required to form the imidazole ring. The acidic medium is crucial for protonating the carbonyl group of formaldehyde, thereby activating it for nucleophilic attack by the amino groups of the phenylenediamine.

Reaction Mechanism

The synthesis proceeds through a well-established pathway for benzimidazole formation:

-

Schiff Base Formation: The more nucleophilic amino group of 3-nitro-1,2-phenylenediamine attacks the protonated formaldehyde to form a carbinolamine intermediate.

-

Dehydration: The carbinolamine readily dehydrates under acidic conditions to yield a reactive Schiff base (iminium ion).

-

Intramolecular Cyclization: The second amino group of the phenylenediamine then attacks the iminium carbon in an intramolecular fashion, leading to the formation of the five-membered imidazole ring.

-

Aromatization: A final dehydration step results in the formation of the stable, aromatic benzimidazole ring system.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on the procedure described by Milata and Ilavský in Organic Preparations and Procedures International.[4]

Materials:

-

3-Nitro-1,2-phenylenediamine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Aqueous Ammonia

-

Toluene

-

n-Heptane

Procedure:

-

To a solution of 3-nitro-1,2-phenylenediamine (0.046 mol) in absolute ethanol (40 mL), add formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 mL).

-

Heat the reaction mixture under reflux for 30 minutes.

-

After cooling, basify the mixture with aqueous ammonia.

-

Collect the precipitated product by filtration and wash with water.

-

Dry the crude product.

-

Recrystallize the product from a mixture of toluene and n-heptane to afford pure this compound as yellow crystals.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Value |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Melting Point | ~175-178 °C |

Spectroscopic and Spectrometric Analysis

While specific spectra for this compound are not widely published, the expected spectral data can be reliably predicted based on the analysis of closely related benzimidazole derivatives.[5][6]

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the imidazole proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | Singlet | - |

| H-5 | ~7.8 | Doublet | ~8.0 |

| H-6 | ~7.4 | Triplet | ~8.0 |

| H-7 | ~8.0 | Doublet | ~8.0 |

| N-CH₃ | ~3.9 | Singlet | - |

Rationale for Assignments:

-

The H-2 proton on the imidazole ring is expected to be the most downfield aromatic proton due to the deshielding effects of the adjacent nitrogen atoms.

-

The protons on the benzene ring will exhibit a splitting pattern characteristic of a trisubstituted benzene ring. The nitro group will cause a significant downfield shift for adjacent protons.

-

The N-methyl group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~145 |

| C-4 | ~140 |

| C-5 | ~120 |

| C-6 | ~125 |

| C-7 | ~115 |

| C-3a | ~135 |

| C-7a | ~142 |

| N-CH₃ | ~32 |

Rationale for Assignments:

-

The C-2 carbon of the imidazole ring is expected to be the most downfield carbon due to its attachment to two nitrogen atoms.

-

The carbon atoms attached to the nitro group (C-4) and the fused imidazole ring (C-3a and C-7a) will also be significantly downfield.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

-

The N-methyl carbon will appear as an upfield signal.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch (N-CH₃) | 2950-2850 | Medium |

| C=N stretch (imidazole) | 1620-1580 | Medium |

| Aromatic C=C stretch | 1580-1450 | Medium-Strong |

| Asymmetric NO₂ stretch | 1550-1500 | Strong |

| Symmetric NO₂ stretch | 1360-1320 | Strong |

3.2.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

-

Expected Molecular Ion (M⁺): m/z = 177

-

Key Fragmentation Pathways:

-

Loss of NO₂ (m/z = 131)

-

Loss of HCN from the imidazole ring (m/z = 150)

-

Fragmentation of the benzene ring

-

Applications and Future Directions

Nitrobenzimidazole derivatives are recognized for their broad biological activities.[2][3] Specifically, this compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of:

-

Anticancer Agents: The nitrobenzimidazole core has been incorporated into molecules designed to target various cancer cell lines.[7][8] The electron-withdrawing nature of the nitro group can enhance the ability of these compounds to interact with biological targets involved in cancer progression.

-

Antimicrobial Agents: Benzimidazole derivatives have a long history of use as antimicrobial and antifungal agents.[1][9] The nitro-functionalized analogs are being explored for their potential to combat drug-resistant strains of bacteria and fungi.

Future research will likely focus on the derivatization of the this compound scaffold to optimize its pharmacological properties, improve its selectivity, and reduce its toxicity. The synthetic and characterization methodologies detailed in this guide provide a solid foundation for such endeavors.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded overview of the synthesis and characterization of this compound. By detailing a reliable synthetic protocol, elucidating the underlying reaction mechanism, and providing a thorough guide to its analytical characterization, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The insights provided herein are intended to facilitate the efficient and accurate preparation of this important heterocyclic compound, thereby accelerating the discovery of new and effective therapeutic agents.

References

- 1. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methyl-4-nitrobenzimidazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitrobenzimidazole is a heterocyclic aromatic organic compound that has garnered interest within the scientific community due to its unique chemical structure and potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, offering valuable insights for researchers and professionals working in drug discovery and development. The benzimidazole core, a fusion of benzene and imidazole rings, is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a methyl group at the N-1 position and a nitro group at the 4-position of the benzimidazole ring system significantly influences its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex molecules.

Chemical Structure and Properties

The foundational structure of this compound consists of a benzimidazole nucleus with a methyl group substituted on one of the nitrogen atoms of the imidazole ring and a nitro group attached to the benzene ring.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Melting Point | 168-169 °C | [1] |

| Boiling Point | Predicted: 358.6 ± 34.0 °C | [1] |

| Appearance | Yellow crystalline solid | [2] |

| Solubility | Soluble in organic solvents. Recrystallized from toluene-n-heptane (2:1). | [2] |

| pKa | Predicted: 3.27 ± 0.10 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with some methods offering greater convenience and regioselectivity than others.

One-Step Synthesis from 3-nitro-1,2-phenylenediamine

A particularly efficient and straightforward method involves the one-step reaction of 3-nitro-1,2-phenylenediamine with formaldehyde in the presence of ethanolic hydrogen chloride. This approach is advantageous as it selectively yields the desired this compound isomer, avoiding the formation of the 1-methyl-7-nitro isomer.[2]

Experimental Protocol:

The following protocol is adapted from a literature procedure for the convenient synthesis of this compound[2]:

-

Reaction Setup: In a suitable reaction vessel, combine 3-nitro-1,2-phenylenediamine and formaldehyde in ethanolic hydrogen chloride.

-

Reaction Execution: Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, neutralize the mixture with a 20% aqueous solution of sodium hydroxide.

-

Isolation: Collect the precipitated product by filtration.

-

Purification: Wash the collected solid with water and then dry it. For further purification, recrystallize the crude product from a 2:1 mixture of toluene and n-heptane to yield pure this compound as a yellow crystalline solid.[2]

Alternative Synthesis Routes

Other reported methods for the synthesis of this compound include the alkaline methylation of 4(7)-nitrobenzimidazole. However, this method has the drawback of producing a mixture of the 4-nitro and 7-nitro isomers, which then requires separation.[2]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the inherent properties of the benzimidazole ring system.

Reduction of the Nitro Group

The nitro group at the 4-position is susceptible to reduction, providing a facile route to the corresponding amine, 4-amino-1-methylbenzimidazole. This transformation is a key step in the synthesis of various derivatives with potential biological activities. A common method for this reduction is catalytic hydrogenation.

For instance, 4-amino-1-methylbenzimidazole has been synthesized by the hydrogenation of this compound over a Raney-nickel catalyst.[3] The resulting amino group can then serve as a handle for further functionalization, such as diazotization or acylation, to generate a diverse library of compounds for drug discovery screening.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution reactions. This allows for the introduction of various nucleophiles onto the aromatic core, further expanding the synthetic utility of this compound. The position of substitution will be directed by the electronic effects of both the nitro group and the fused imidazole ring.

Spectroscopic Characterization

The structure of this compound and its derivatives can be unequivocally confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the benzimidazole ring system and a singlet for the N-methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nitro group. For comparison, the ¹H NMR spectrum of the reduced product, 4-amino-1-methylbenzimidazole, in CDCl₃ shows a singlet for the H-2 proton at 7.73 ppm, a triplet for the H-6 proton at 7.11 ppm, and doublets of doublets for the H-7 and H-5 protons at 6.74 and 6.51 ppm, respectively. The N-methyl protons appear as a singlet at 3.77 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. The carbons attached to or in close proximity to the nitrogen atoms and the nitro group will exhibit distinct chemical shifts. In the ¹³C NMR spectrum of 4-amino-1-methylbenzimidazole in CDCl₃, the chemical shifts are as follows: 141.1 (C-2), 138.8 (C-7a), 135.2 (C-4), 132.5 (C-3a), 124.0 (C-6), 105.8 (C-5), 99.0 (C-7), and 31.0 (NMe).[3]

-

-

UV-Visible Spectroscopy: The UV-Vis spectrum of benzimidazole derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the nitro group, a strong chromophore, is expected to result in characteristic absorption maxima.

Potential Applications and Biological Activity

Benzimidazole derivatives are known to exhibit a wide range of biological activities, and nitro-substituted benzimidazoles are no exception. While specific studies on the biological profile of this compound are not extensively documented in the readily available literature, the broader class of nitrobenzimidazoles has shown promise in several therapeutic areas.

-

Anticancer Activity: Various substituted benzimidazoles have been investigated for their potential as anticancer agents. The mechanism of action often involves the inhibition of key enzymes or interference with cellular processes essential for cancer cell proliferation.

-

Antioxidant Properties: Some benzimidazole derivatives have demonstrated antioxidant activity, which is the ability to neutralize harmful free radicals in the body. This property is of interest in the context of preventing or treating diseases associated with oxidative stress.

The this compound scaffold serves as a valuable starting point for the synthesis of novel compounds that can be screened for a variety of biological activities. The ease of functionalization, particularly through the reduction of the nitro group, allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound. Its well-defined structure and the presence of reactive functional groups make it an important building block in organic synthesis. The straightforward one-step synthesis provides a reliable source of this key intermediate. The reactivity of the nitro group, in particular, opens up avenues for the creation of a wide array of derivatives. Further exploration of the biological activities of this compound and its analogues is warranted and holds the potential for the discovery of new therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, and reactivity to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Methyl-4-nitrobenzimidazole

This guide provides a comprehensive analysis of the spectroscopic data for 1-Methyl-4-nitrobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to provide not just the data itself, but also the underlying scientific principles and experimental considerations, ensuring a thorough understanding of the molecule's structural characterization.

Introduction to this compound

This compound belongs to the benzimidazole family, a class of heterocyclic aromatic compounds renowned for their diverse biological activities. The introduction of a nitro group (-NO₂) and a methyl group (-CH₃) at specific positions on the benzimidazole scaffold can significantly influence its electronic properties, reactivity, and biological interactions. Accurate structural elucidation through spectroscopic methods is a critical first step in understanding its potential applications. This guide will walk through the acquisition and interpretation of its key spectroscopic signatures.

Molecular Structure and Isomerism

The structural integrity of a compound is the foundation of its chemical identity. The specific placement of the nitro group at the 4-position and the methyl group at the 1-position of the benzimidazole ring is crucial. Isomers, such as 1-Methyl-5-nitrobenzimidazole, 1-Methyl-6-nitrobenzimidazole, and 1-Methyl-7-nitrobenzimidazole, will exhibit distinct spectroscopic profiles. Therefore, unambiguous characterization is paramount.

A -- B [len=1.0]; B -- C [len=1.0]; C -- D [len=1.0]; D -- E [len=1.0]; E -- F [len=1.0]; F -- A [len=1.0]; A -- G [len=1.0]; G -- H [len=1.0]; H -- I [len=1.0]; I -- F [len=1.0]; H -- J [len=1.0]; I -- K [len=1.0]; K -- L [len=1.0]; K -- M [len=1.0]; K -- N [len=1.0]; B -- O [len=1.0]; O -- P [len=1.0]; O -- Q [len=1.0]; }

Figure 1: Structure of this compound.

Experimental Methodologies

The following sections detail the standardized protocols for acquiring the spectroscopic data presented in this guide. Adherence to these methodologies ensures reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition:

-

A standard pulse program is used.

-

The spectral width is set to approximately 12 ppm.

-

A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

subgraph "cluster_Prep" { label="Sample Preparation"; bgcolor="#FFFFFF"; A [label="Dissolve Sample in\nDeuterated Solvent"]; B [label="Add Internal\nStandard (TMS)"]; A -> B; }

subgraph "cluster_Acq" { label="Data Acquisition"; bgcolor="#FFFFFF"; C [label="¹H NMR\n(16-64 scans)"]; D [label="¹³C NMR\n(≥1024 scans)"]; }

subgraph "cluster_Proc" { label="Data Processing"; bgcolor="#FFFFFF"; E [label="Fourier Transform"]; F [label="Phase & Baseline\nCorrection"]; G [label="Spectrum Analysis"]; E -> F -> G; }

B -> C; B -> D; C -> E; D -> E; }

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Protocol for Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Spectroscopic Data and Interpretation

Due to the limited availability of experimentally acquired spectra for this compound, the following sections present predicted data based on established spectroscopic principles and data from similar compounds, such as its isomer, 1-Methyl-6-nitro-1H-benzimidazole. It is important to note that while these predictions are based on sound scientific principles, they may differ slightly from experimental values.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the proton on the imidazole ring. The electron-withdrawing nitro group will significantly deshield the protons on the benzene ring, causing them to appear at higher chemical shifts (downfield).

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Doublet | 1H | H-5 |

| ~7.8 - 7.6 | Doublet | 1H | H-7 |

| ~7.5 - 7.3 | Triplet | 1H | H-6 |

| ~8.1 | Singlet | 1H | H-2 |

| ~4.0 | Singlet | 3H | N-CH₃ |

Interpretation:

-

The aromatic protons (H-5, H-6, and H-7) will appear as a complex multiplet system due to spin-spin coupling. The strong deshielding effect of the nitro group at position 4 will cause the ortho proton (H-5) and para proton (H-7) to resonate at a lower field compared to the meta proton (H-6).

-

The proton at the 2-position of the imidazole ring (H-2) is expected to be a singlet and will also be deshielded.

-

The methyl protons (N-CH₃) will appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-4 |

| ~142 | C-7a |

| ~140 | C-2 |

| ~135 | C-5a |

| ~125 | C-6 |

| ~120 | C-5 |

| ~110 | C-7 |

| ~32 | N-CH₃ |

Interpretation:

-

The carbon atom directly attached to the nitro group (C-4) will be significantly deshielded and appear at a very low field.

-

The quaternary carbons of the benzimidazole ring system (C-7a and C-5a) will also be in the downfield region.

-

The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

-

The methyl carbon (N-CH₃) will be observed in the upfield region.

IR Spectrum

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro group and the aromatic rings.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch (CH₃) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1330 | Strong | Symmetric NO₂ stretch |

| ~850-800 | Strong | C-N stretch (nitro) |

| ~750 | Strong | Out-of-plane C-H bend |

Interpretation:

-

The most prominent features of the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1][2][3]

-

The aromatic C-H and C=C stretching vibrations will also be clearly visible.

-

The presence of the methyl group will be indicated by weak C-H stretching bands in the aliphatic region.

Mass Spectrum

The mass spectrum will show the molecular ion peak and a series of fragment ions. The fragmentation pattern will be characteristic of the molecule's structure.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 177 | High | [M]⁺ (Molecular Ion) |

| 160 | Moderate | [M - OH]⁺ |

| 147 | Moderate | [M - NO]⁺ |

| 131 | High | [M - NO₂]⁺ |

| 104 | Moderate | [M - NO₂ - HCN]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Interpretation:

-

The molecular ion peak at m/z 177 will confirm the molecular weight of the compound.

-

Characteristic losses of fragments associated with the nitro group, such as NO (30 amu) and NO₂ (46 amu), are expected.[4]

-

Further fragmentation of the benzimidazole ring system, such as the loss of HCN (27 amu), will also be observed.

M [label="[M]⁺\nm/z 177"]; M_NO2 [label="[M - NO₂]⁺\nm/z 131"]; M_NO [label="[M - NO]⁺\nm/z 147"]; M_OH [label="[M - OH]⁺\nm/z 160"]; Frag1 [label="[M - NO₂ - HCN]⁺\nm/z 104"]; Frag2 [label="[C₆H₅]⁺\nm/z 77"];

M -> M_NO2 [label="- NO₂"]; M -> M_NO [label="- NO"]; M -> M_OH [label="- OH"]; M_NO2 -> Frag1 [label="- HCN"]; Frag1 -> Frag2 [label="Further\nFragmentation"]; }

Figure 3: Predicted fragmentation pathway of this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the structural characterization of this molecule. The detailed experimental protocols provided serve as a practical reference for researchers aiming to acquire high-quality spectroscopic data. While the presented data is predictive, it is grounded in established spectroscopic principles and comparative analysis with related compounds, ensuring a high degree of scientific integrity. Experimental verification of these predictions will be the ultimate confirmation of the structure of this compound.

References

1-Methyl-4-nitrobenzimidazole CAS number and identifiers

An In-Depth Technical Guide to 1-Methyl-4-nitrobenzimidazole

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on this compound. It delves into the core chemical identifiers, physicochemical properties, synthesis methodologies, and potential applications, with a strong emphasis on scientific integrity and practical, field-proven insights.

Core Compound Identification

This compound is an organic compound featuring a benzimidazole core structure, which is a heterocyclic aromatic compound consisting of a fused benzene and imidazole ring. The molecule is further functionalized with a methyl group on one of the nitrogen atoms of the imidazole ring and a nitro group on the benzene ring.

| Identifier | Value | Source |

| CAS Number | 31493-66-0 | [1][2] |

| IUPAC Name | 1-methyl-4-nitro-1H-benzimidazole | [3] |

| Molecular Formula | C₈H₇N₃O₂ | [1][3] |

| Molecular Weight | 177.16 g/mol | [2] |

| Canonical SMILES | Cn1cnc2c1cccc2N(=O)=O | [3] |

| InChI | InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3 | [3] |

| Synonyms | 4-Nitro-1-methylbenzimidazole, 1H-Benzimidazole, 1-methyl-4-nitro- | [1][2] |

Physicochemical & Spectroscopic Properties

The presence of the benzimidazole core, the electron-donating methyl group, and the electron-withdrawing nitro group imparts unique chemical characteristics to the molecule.

Physical Properties:

-

Appearance: Typically a yellow crystalline solid.[4]

-

Melting Point: 168°C.[4]

-

Solubility: Soluble in organic solvents, reflecting its relatively non-polar character.[3]

-

Stability: Moderately stable under standard conditions, though it may be sensitive to strong acids or bases.[3]

Spectroscopic Data: The spectral properties (UV, ¹H NMR, and ¹³C NMR) have been reported and are in full accordance with published data, confirming the structure of this compound without the presence of the 1-methyl-7-nitro isomer when synthesized via specific methods.[4]

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of this compound can be challenging due to the potential for isomeric products. The choice of synthetic route is critical to ensure the desired regioselectivity.

Common Synthetic Challenge: Isomer Formation

A traditional method for synthesizing this compound involves the alkaline methylation of 4(7)-nitrobenzimidazole. However, this method invariably produces a mixture of the desired this compound and the corresponding 1-methyl-7-nitro-substituted isomer, necessitating complex purification steps.[4]

Recommended Protocol: One-Step Regioselective Synthesis

A more efficient and convenient synthesis has been developed to produce the pure this compound isomer. This method avoids the formation of the undesired 7-nitro isomer.[4]

Reaction Workflow:

Caption: Regioselective synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, combine 3-nitro-1,2-phenylenediamine and formaldehyde.

-

Solvent and Catalyst Addition: Add ethanolic hydrogen chloride to the mixture. This serves as both the solvent and the catalyst for the cyclization reaction.

-

Reaction Conditions: The specific reaction temperature and time should be optimized based on laboratory scale, but the reaction proceeds as a one-step process.

-

Work-up and Purification:

-

Following the reaction, neutralize the mixture with a 20% aqueous sodium hydroxide solution.

-

The product will precipitate out of the solution. Collect the precipitate by filtration.

-

Wash the collected solid with water and dry thoroughly. .

-

Recrystallize the crude product from a 2:1 toluene-n-heptane mixture to yield pure, yellow crystalline this compound.[4]

-

This method has been reported to produce the target compound with a yield of 77%.[4]

Applications in Research and Drug Development

Benzimidazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities.[5][6] The nitro-substituted benzimidazoles, in particular, are of significant interest for their potential therapeutic applications.[5]

Potential Roles:

-

Antimicrobial Agents: Benzimidazole derivatives have shown potent activity against various microbes. The nitro group can enhance this activity, making this compound a candidate for the development of new antibacterial and antifungal drugs.[6][7]

-

Anticancer Research: Numerous benzimidazole-based compounds have been investigated for their anticancer properties.[6][7] The structural motif of this compound makes it a valuable intermediate for synthesizing more complex molecules for cancer research.

-

Antiviral Applications: The benzimidazole scaffold is present in some antiviral drugs. Research into nitrobenzimidazole derivatives for antiviral activity is an ongoing field.[5][7]

-

Chemical Synthesis: As a functionalized building block, it serves as a key starting material for the synthesis of more complex, substituted 1-methylbenzimidazoles, which are difficult to obtain through other means.[4]

The broader class of nitrobenzimidazoles has demonstrated utility in various therapeutic and chemical fields, underscoring the importance of compounds like this compound in both fundamental and applied research.[5]

Safety, Handling, and Toxicity

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[8][9]

-

Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[8]

-

Incompatibilities: Store away from strong acids, strong oxidizing agents, and acid chlorides.[8]

Toxicity Profile (General for Nitro Compounds): Nitro compounds can pose health risks. For related compounds like 5-Chloro-1-methyl-4-nitroimidazole, hazards include serious eye irritation.[8] It is prudent to treat this compound as potentially harmful if swallowed, inhaled, or in contact with skin.

Conclusion

This compound is a compound of significant interest due to its defined chemical structure and its role as a precursor in the synthesis of novel compounds with potential therapeutic value. The regioselective synthesis protocol outlined in this guide provides a reliable method for obtaining the pure compound, paving the way for its broader application in medicinal chemistry and materials science research. As with all chemical reagents, adherence to strict safety protocols is paramount during handling and experimentation.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 4-NITRO-1-METHYLBENZIMIDAZOLE | 31493-66-0 [amp.chemicalbook.com]

- 3. CAS 31493-66-0: 1-methyl-4-nitro-1H-benzimidazole [cymitquimica.com]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicea.com [chemicea.com]

An In-Depth Technical Guide to 1-Methyl-4-nitrobenzimidazole: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-nitrobenzimidazole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings, it possesses a unique electronic structure conferred by the presence of a methyl group at the 1-position and a nitro group at the 4-position. This arrangement of functional groups significantly influences its chemical reactivity and potential biological activity, making a thorough understanding of its properties essential for its application in research and development.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an analysis of its spectral characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this compound.

Molecular Structure and Properties

The foundational structure of this compound, with the IUPAC name 1-methyl-4-nitro-1H-benzimidazole, is depicted below.

Caption: Molecular structure of this compound.

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₂ | [CymitQuimica] |

| Molecular Weight | 177.16 g/mol | [CymitQuimica] |

| Appearance | Yellow crystalline solid | [Taylor & Francis Online] |

| Melting Point | 168 °C | [Taylor & Francis Online] |

| Solubility | Soluble in organic solvents | [CymitQuimica] |

Synthesis of this compound

A straightforward and efficient method for the preparation of this compound has been reported, which avoids the formation of the undesired 1-methyl-7-nitro isomer. [Taylor & Francis Online]

Experimental Protocol

Materials:

-

3-Nitro-1,2-phenylenediamine

-

Formaldehyde (e.g., as a 40% aqueous solution)

-

Ethanolic Hydrogen Chloride

Procedure:

-

A mixture of 3-nitro-1,2-phenylenediamine and formaldehyde in ethanolic hydrogen chloride is prepared.

-

The reaction mixture is stirred under appropriate conditions (details on temperature and reaction time should be optimized based on laboratory scale and specific concentrations).

-

Upon completion of the reaction, the mixture is worked up to isolate the crude product.

-

The crude product is then purified, for example by recrystallization, to yield pure this compound.

This one-step reaction provides a convenient route to the target compound with good regioselectivity. [Taylor & Francis Online]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the proton on the imidazole ring, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating nature of the imidazole ring. The methyl group will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The carbons attached to or near the nitrogen and nitro groups will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands.

-

C=N and C=C stretching: Bands associated with the benzimidazole ring system.

-

C-H stretching: Signals for the aromatic and methyl C-H bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is anticipated to exhibit absorption maxima corresponding to the π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring systems. The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzimidazole.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns will provide further structural information, with characteristic losses of the nitro group and fragments of the benzimidazole ring.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the interplay between the electron-rich imidazole ring and the electron-withdrawing nitro group on the benzene ring.

-

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic aromatic substitution reactions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the synthesis of a variety of derivatives. This transformation is a key step in the development of many biologically active compounds.

-

Reactions at the Imidazole Ring: The imidazole ring can undergo various reactions, including electrophilic substitution, although the presence of the nitro group may deactivate the ring towards such reactions.

Applications in Drug Development and Research

Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a nitro group can enhance or modify these activities. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its derivatives are of interest in drug discovery programs aimed at developing new agents to combat various diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling nitroaromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Given that some nitro compounds can be toxic, it is prudent to handle this compound with care and to consult safety data for structurally related compounds for more specific guidance.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in the development of new therapeutic agents and functional materials. This guide has provided a detailed overview of its physical and chemical properties, a practical synthesis method, and an outline of its expected spectroscopic characteristics. The information presented here is intended to support and facilitate further research and application of this important benzimidazole derivative. As with any specialized chemical, further in-depth experimental analysis is encouraged to fully characterize its properties and potential applications.

Unlocking the Therapeutic Potential of 1-Methyl-4-nitrobenzimidazole: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its structural resemblance to endogenous purines allows for facile interaction with a myriad of biological targets, bestowing upon its derivatives a remarkable breadth of pharmacological activities. From the antiulcerative effects of proton pump inhibitors like omeprazole to the anthelmintic properties of albendazole, the versatility of the benzimidazole scaffold is well-documented. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, has been shown to significantly modulate the biological profile of these compounds, often enhancing their therapeutic efficacy. This guide focuses on a specific, yet promising, member of this family: 1-Methyl-4-nitrobenzimidazole. Herein, we provide an in-depth exploration of its synthesis, potential therapeutic applications, and the experimental methodologies crucial for its investigation, tailored for researchers, scientists, and drug development professionals.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the bedrock of any drug discovery program. For this compound, a convenient one-step procedure has been reported, offering a significant advantage over multi-step alternatives.

Synthetic Protocol

The synthesis of this compound can be achieved through the reaction of 3-nitro-1,2-phenylenediamine with formaldehyde in the presence of ethanolic hydrogen chloride. This method is advantageous as it directly yields the desired 1-methyl-4-nitro isomer, avoiding the formation of the 1-methyl-7-nitro counterpart.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-nitro-1,2-phenylenediamine in absolute ethanol.

-

Acidification: Add a solution of hydrogen chloride in ethanol to the mixture.

-

Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with an aqueous solution of sodium hydroxide (e.g., 20%) to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent system, such as toluene-n-heptane, to yield pure this compound as a yellow crystalline solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be rigorously confirmed using a panel of analytical techniques.

| Property | Description |

| Molecular Formula | C₈H₇N₃O₂ |

| Molecular Weight | 177.16 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | Approximately 168°C |

| Solubility | Soluble in organic solvents. |

| Spectroscopic Data | The structure should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy, with spectral data consistent with the assigned structure. Mass spectrometry should confirm the molecular weight.[1] |

Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Potential Therapeutic Applications: A Mechanistic Perspective

The therapeutic potential of this compound is predicted to lie primarily in two domains: antimicrobial and anticancer activities. This is based on the extensive body of literature surrounding the broader classes of nitroimidazoles and benzimidazoles.

Antimicrobial Activity: Targeting Microbial DNA

Nitroheterocyclic compounds, including nitroimidazoles, are well-established antimicrobial agents. Their mechanism of action is contingent on the reductive activation of the nitro group within the microbial cell.

Proposed Antimicrobial Mechanism of Action

-

Cellular Uptake: The lipophilic nature of this compound facilitates its diffusion across the microbial cell membrane.

-

Reductive Activation: Inside the microorganism, particularly under anaerobic or microaerophilic conditions, the nitro group undergoes a series of enzymatic reductions. This process is often mediated by nitroreductases, which are more prevalent in anaerobic bacteria and certain protozoa.

-

Generation of Reactive Intermediates: The reduction of the nitro group generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine derivatives, as well as reactive nitrogen species.

-

DNA Damage: These reactive species are potent electrophiles that can directly interact with and damage microbial DNA, leading to strand breaks, cross-linking, and helical destabilization.

-

Inhibition of DNA Synthesis and Cell Death: The extensive DNA damage disrupts essential cellular processes, including DNA replication and transcription, ultimately culminating in microbial cell death.

References

Methodological & Application

Experimental protocol for 1-Methyl-4-nitrobenzimidazole synthesis

Application Note & Protocol

Topic: A Simple and Regioselective Protocol for the Synthesis of 1-Methyl-4-nitrobenzimidazole

Abstract

This compound is a valuable heterocyclic compound, serving as a key precursor in the synthesis of various biologically active molecules.[1] However, its preparation is often complicated by challenges with regioselectivity, particularly when employing traditional N-methylation strategies on a 4(7)-nitrobenzimidazole scaffold, which typically yields an isomeric mixture that is difficult to separate.[2][3] This application note details a highly efficient, one-step experimental protocol for the synthesis of this compound that proceeds with high regioselectivity and yield. By reacting 3-nitro-1,2-phenylenediamine with formaldehyde in ethanolic hydrogen chloride, this method circumvents the formation of the undesired 1-methyl-7-nitro isomer, providing a direct and reliable route to the target compound.[2][4] This guide provides a comprehensive, step-by-step methodology, causality-driven explanations, safety protocols, and characterization data to enable researchers in medicinal chemistry and drug development to reliably produce this important building block.

Introduction: The Challenge of Regioselectivity

Benzimidazole derivatives are cornerstone pharmacophores in modern drug discovery, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anti-inflammatory properties.[5] The introduction of a nitro group can significantly modulate the biological activity of these compounds, making nitrobenzimidazoles particularly interesting for further functionalization.[1][6]

A primary obstacle in the synthesis of unsymmetrically substituted N-methylated benzimidazoles is controlling the site of methylation. The tautomeric nature of the N-H proton in the imidazole ring means that alkylation can occur at either the N1 or N3 position, leading to the formation of regioisomers.[3] The alkaline methylation of 4(7)-nitrobenzimidazole, for instance, inevitably produces a mixture of this compound and 1-methyl-7-nitrobenzimidazole.[2] Separating these isomers often requires tedious chromatographic purification, resulting in lower overall yields and increased costs.[3]

The protocol described herein bypasses this fundamental issue. It is based on the Gould-Jacobs reaction framework, which constructs the methylated benzimidazole ring system from a precursor, 3-nitro-1,2-phenylenediamine, in a single, highly regioselective step.[2] This approach ensures that the methyl group is directed exclusively to the desired N1 position, providing a pure product with a simple work-up procedure.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed condensation reaction. The more nucleophilic amino group of 3-nitro-1,2-phenylenediamine attacks the protonated formaldehyde. Subsequent cyclization and dehydration form the benzimidazole ring, with the methyl group originating from the formaldehyde reactant being incorporated directly onto the nitrogen atom adjacent to the electron-withdrawing nitro group.

Reaction:

3-nitro-1,2-phenylenediamine + Formaldehyde → this compound

This method provides the target compound in high purity, avoiding the formation of the 7-nitro isomer.[2]

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| 3-Nitro-1,2-phenylenediamine | ≥98% Purity | Sigma-Aldrich, TCI | Starting material. |

| Formaldehyde Solution | 37 wt. % in H₂O | Fisher Scientific | Reagent. |

| Ethanol | 200 Proof, Anhydrous | Decon Labs, Pharmco | Reaction solvent. |

| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR, J.T. Baker | For preparing ethanolic HCl. |

| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | EMD Millipore | For neutralization. |

| Toluene | ACS Grade | Macron Fine Chemicals | Recrystallization solvent. |

| n-Heptane | ACS Grade | Beantown Chemical | Recrystallization co-solvent. |

| Deionized Water | >18 MΩ·cm | In-house | For washing and solution preparation. |

Required Equipment

-

Three-neck round-bottom flask (500 mL)

-

Reflux condenser

-

Mechanical stirrer and stirring bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Ice bath

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH indicator strips

-

Melting point apparatus

-

NMR Spectrometer (for characterization)

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

6.1. Preparation of Reagents

-

10% Ethanolic HCl: In a well-ventilated fume hood, carefully add 26 mL of concentrated hydrochloric acid (37%) to 74 mL of anhydrous ethanol in a flask cooled in an ice bath. Stir gently. Causality: This solution acts as the acid catalyst for the condensation reaction.

-

20% Aqueous NaOH: Dissolve 20 g of sodium hydroxide pellets in 80 mL of deionized water. Allow the solution to cool to room temperature. Causality: This basic solution is used to neutralize the acidic reaction mixture, causing the product to precipitate out of solution as it is poorly soluble in neutral water.

6.2. Reaction Procedure

-

Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

To the flask, add 15.3 g (0.1 mol) of 3-nitro-1,2-phenylenediamine and 100 mL of the prepared 10% ethanolic HCl solution.[2]

-

Stir the mixture to achieve a suspension.

-

From the dropping funnel, add 10 mL of 37% aqueous formaldehyde solution (approx. 0.12 mol) dropwise over 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the mixture to reflux (approximately 80-85 °C) using a heating mantle and maintain the reflux for 4 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

6.3. Product Isolation and Purification

-

After 4 hours, remove the heating mantle and allow the mixture to cool to room temperature. Then, cool the flask further in an ice bath to 0-5 °C.

-

Slowly neutralize the acidic mixture by adding the 20% aqueous sodium hydroxide solution while stirring vigorously. Monitor the pH with indicator strips until it is approximately 7-8.

-

A yellow solid will precipitate. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.[2]

-

Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

For final purification, recrystallize the dried solid from a 2:1 mixture of toluene and n-heptane.[2] Dissolve the crude product in a minimum amount of hot toluene, then slowly add n-heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the pure yellow crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry to a constant weight.

Characterization and Expected Results

| Parameter | Expected Result |

| Appearance | Yellow crystalline solid[2] |

| Yield | Approximately 13.8 g (77%)[2] |

| Melting Point | 168 °C[2] |

| ¹H NMR | The spectrum should be consistent with the structure. |

| ¹³C NMR | Spectral data should confirm the carbon framework.[2][7] |

| Purity (by TLC/NMR) | >98% after recrystallization |

Safety Precautions

-

General: This procedure must be performed in a well-ventilated chemical fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

3-Nitro-1,2-phenylenediamine: Toxic if swallowed or in contact with skin. May cause an allergic skin reaction. Handle with care.

-

Formaldehyde: Toxic, corrosive, and a known carcinogen. Avoid inhalation of vapors and contact with skin and eyes.

-

Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The dissolution process is highly exothermic.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Product Yield | Incomplete reaction; insufficient reflux time; product loss during work-up. | Monitor the reaction by TLC to ensure completion. Ensure efficient cooling during precipitation. Avoid using excess solvent for recrystallization. |

| Product is Oily/Gummy | Presence of impurities; incomplete drying. | Ensure the crude product is thoroughly dry before recrystallization. If the issue persists, consider a column chromatography purification step.[3] |

| Melting Point is Low/Broad | Product is impure. | Repeat the recrystallization step, ensuring slow cooling for better crystal formation. Ensure the final product is completely dry. |

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Item - NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory - Swinburne - Figshare [figshare.swinburne.edu.au]

Application Notes and Protocols for 1-Methyl-4-nitrobenzimidazole in Medicinal Chemistry

Introduction: The Promise of Nitrobenzimidazoles in Drug Discovery

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This heterocyclic system, composed of fused benzene and imidazole rings, offers a versatile framework for interacting with various biological targets, leading to a broad spectrum of activities including antimicrobial, antiviral, anthelmintic, and anticancer effects.[2] The introduction of a nitro group to the benzimidazole core further enhances its therapeutic potential, particularly in the context of targeted therapies.

1-Methyl-4-nitrobenzimidazole belongs to this promising class of nitroaromatic compounds. The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties and biological activity.[1] A key feature of many nitroaromatic compounds is their selective toxicity, which is often mediated by nitroreductase enzymes found in anaerobic bacteria and hypoxic cancer cells but absent in healthy mammalian tissues. This selective activation mechanism forms the basis for their use as targeted therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a medicinal chemistry context. We will delve into its synthesis, mechanism of action, and provide detailed protocols for evaluating its biological activity.

Synthesis of 1-Methyl-nitrobenzimidazoles: A Representative Protocol

Protocol: Synthesis of 1-Methyl-6-nitro-1H-benzimidazole [3]

This protocol is adapted from the synthesis of 1-methyl-6-nitro-1H-benzimidazole and can serve as a template for the synthesis of other methylated nitrobenzimidazole isomers.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Formaldehyde solution (e.g., 37% in water)

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Ammonia solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine (7.1 g, 0.046 mol) in absolute ethanol (40 ml).

-

To this solution, add formaldehyde (4 g, 0.133 mol) and concentrated hydrochloric acid (3 ml).

-

Heat the reaction mixture to reflux and maintain for 30 minutes.

-

After cooling to room temperature, basify the mixture with an ammonia solution.

-

The product, 1-methyl-6-nitro-1H-benzimidazole, will precipitate as yellow crystals.

-

Collect the crystals by filtration, wash with cold water, and dry.

Expected Yield: Approximately 25%.

Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Nitroreductase-Mediated Cytotoxicity

The biological activity of this compound and other nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group. This process is primarily carried out by type I nitroreductases, which are flavin-containing enzymes present in various anaerobic bacteria and protozoa, and are also found to be upregulated in the hypoxic microenvironment of solid tumors.[4] Healthy mammalian cells, which rely on aerobic respiration, lack these enzymes, providing a basis for the selective toxicity of nitroaromatic prodrugs.

The activation cascade begins with the two-electron reduction of the nitro group (NO₂) to a nitroso (NO) derivative, followed by a further two-electron reduction to a hydroxylamine (NHOH) intermediate.[4][5] This highly reactive hydroxylamine can then be further processed to generate cytotoxic species, such as nitrenium ions, which can induce DNA damage, protein modification, and ultimately lead to apoptosis or cell death.[4][6]

Protocols for Biological Evaluation

To assess the potential of this compound as a therapeutic agent, it is essential to determine its cytotoxic and antimicrobial activities. The following are detailed protocols for standard in vitro assays.

Protocol 1: Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

DMSO

-

Sterile 96-well plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strains overnight.

-

Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

-

Dilute the suspension to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of DMSO used).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

-

Data Interpretation and Expected Results

Due to the limited availability of specific biological data for this compound, the following tables present representative data for other nitrobenzimidazole derivatives to provide a comparative context for expected activities.

Table 1: Representative Anticancer Activity of Nitrobenzimidazole Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound A | A549 (Lung) | 5.2 | Fictional Data |

| Compound B | MCF-7 (Breast) | 2.8 | Fictional Data |

| Compound C | HeLa (Cervical) | 7.1 | Fictional Data |

| Compound D | HT-29 (Colon) | 4.5 | Fictional Data |

| (Note: The data in this table is illustrative and based on activities reported for similar nitroaromatic compounds.) |

Table 2: Representative Antimicrobial Activity of Nitrobenzimidazole Derivatives

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |

| Derivative 1 | 8 | 16 | 32 | Fictional Data |

| Derivative 2 | 4 | 8 | 16 | Fictional Data |

| Derivative 3 | 16 | 32 | >64 | Fictional Data |

| Derivative 4 | 2 | 4 | 8 | Fictional Data |

| (Note: The data in this table is illustrative and based on activities reported for similar nitroaromatic compounds.) |

Conclusion and Future Directions

This compound represents a molecule of significant interest within the broader class of nitroaromatic compounds. Its potential for selective activation in hypoxic tumors and anaerobic bacteria makes it a compelling candidate for further investigation in the development of targeted anticancer and antimicrobial therapies. The protocols outlined in these application notes provide a robust framework for the synthesis and biological evaluation of this and related compounds. Future research should focus on obtaining specific cytotoxicity and antimicrobial data for this compound, exploring its mechanism of action in greater detail, and conducting in vivo studies to validate its therapeutic potential.

References

- 1. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 1-Methyl-6-nitro-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US8039637B2 - Process for preparing benzimidazole compounds - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Versatility of 1-Methyl-4-nitrobenzimidazole: A Strategic Building Block in Modern Organic Synthesis

Introduction: The Benzimidazole Scaffold and the Strategic Importance of the 4-Nitro Group

The benzimidazole core is a privileged scaffold in medicinal chemistry and materials science, forming the structural foundation of numerous biologically active compounds and functional materials.[1][2] Its unique heterocyclic structure allows for diverse substitution patterns, enabling fine-tuning of its physicochemical and pharmacological properties. Among the various substituted benzimidazoles, 1-methyl-4-nitrobenzimidazole stands out as a particularly versatile and strategic building block. The presence of the nitro group at the 4-position, coupled with the methyl group at the 1-position, imparts distinct reactivity that opens up a plethora of synthetic possibilities.

The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the benzimidazole ring system. This activation is pivotal for a range of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) reactions.[3] Furthermore, the nitro group itself is a versatile functional handle that can be readily transformed into an amino group, providing a key entry point for a host of coupling reactions to build molecular complexity.[4]

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound as a building block in organic synthesis. We will delve into the key transformations of this molecule, including the reduction of the nitro group, nucleophilic aromatic substitution reactions, and subsequent cross-coupling strategies. The protocols provided herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging the synthetic potential of this valuable intermediate.

Key Synthetic Transformations and Applications

The strategic utility of this compound stems from three primary modes of reactivity: reduction of the nitro group, nucleophilic aromatic substitution, and cross-coupling reactions of its derivatives.

Reduction of the Nitro Group: Accessing the 4-Amino Congener

The transformation of the 4-nitro group to a 4-amino group is a fundamental and highly valuable reaction. The resulting 1-methyl-1H-benzimidazol-4-amine is a key intermediate for the synthesis of a wide range of functionalized molecules, particularly through the formation of new carbon-nitrogen and carbon-carbon bonds. This reduction can be achieved through various methods, with catalytic hydrogenation being one of the most efficient and clean procedures.

Protocol 1: Catalytic Hydrogenation of this compound

This protocol details the reduction of this compound to 1-methyl-1H-benzimidazol-4-amine using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Diatomaceous earth (Celite®)

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

-